Laurifoline chloride
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Overview
Description
Laurifoline chloride is a quaternary alkaloid isolated from the bark of Zanthoxylum elephantiasis . It is known for its unique chemical structure and potential applications in various fields, including medicine and chemistry. The compound is characterized by its crystalline form and specific melting point, making it a subject of interest for researchers.
Preparation Methods
Laurifoline chloride can be isolated from natural sources such as the bark of Zanthoxylum elephantiasis. The isolation process involves chromatographic techniques using silicic acid and diatomaceous earth The quaternary alkaloids are separated and identified through this method
Chemical Reactions Analysis
Laurifoline chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of this compound, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of laurifoline chloride involves its interaction with specific molecular targets and pathways. It has been shown to exert neuromuscular blocking effects, similar to other quaternary alkaloids . The compound interacts with receptors and enzymes, leading to its observed biological effects. The exact molecular pathways are still under investigation, but its ganglion-blocking properties have been well-documented .
Comparison with Similar Compounds
Laurifoline chloride is similar to other quaternary alkaloids such as:
Magnoflorine chloride: Shares similar structural features and biological activities.
Candicine chloride: Another quaternary alkaloid isolated from the same plant source.
Menisperine: Known for its ganglion-blocking properties, similar to this compound.
This compound stands out due to its specific chemical structure and unique biological activities
Properties
CAS No. |
37791-15-4 |
---|---|
Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)6-5-11-9-17(25-4)20(23)19-13-10-16(24-3)15(22)8-12(13)7-14(21)18(11)19;/h8-10,14H,5-7H2,1-4H3,(H-,22,23);1H |
InChI Key |
XKKJKNSMTPBZJP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC)C.[Cl-] |
Origin of Product |
United States |
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